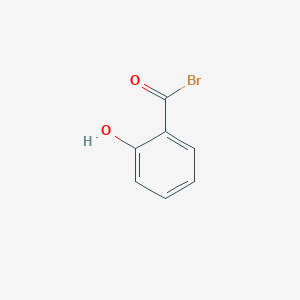
2-Hydroxy-benzoyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-benzoyl bromide, also known as this compound, is a useful research compound. Its molecular formula is C7H5BrO2 and its molecular weight is 201.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Reagent in Organic Reactions
2-Hydroxy-benzoyl bromide serves as a versatile reagent in organic synthesis. It is commonly utilized for the bromination of aromatic compounds, facilitating the introduction of bromine into various substrates. This property is particularly useful in the synthesis of more complex organic molecules.
Synthesis of Benzyl Derivatives
The compound can be employed to synthesize benzyl derivatives through nucleophilic substitution reactions. For instance, it can react with amines to form benzylamine derivatives, which are important intermediates in pharmaceutical chemistry .
Pharmaceutical Applications
Potential Antimicrobial Activity
Research indicates that derivatives of this compound may exhibit antimicrobial properties. Studies have shown that certain synthesized compounds based on this structure demonstrate activity against various microbial strains, suggesting potential applications in developing new antimicrobial agents .
Drug Development and Modification
The compound's ability to modify functional groups makes it valuable in drug development. For example, it can be used to create prodrugs—compounds that become active drugs after metabolic conversion. This application is crucial for enhancing the bioavailability and efficacy of pharmaceutical agents .
Biochemical Studies
Protein Modification
this compound has been investigated for its role in modifying proteins, particularly through the covalent modification of amino acid residues such as tryptophan. This modification can alter protein function and stability, making it a useful tool in biochemical research .
Use in Enzyme Studies
In enzyme kinetics studies, this compound has been utilized to probe the active sites of enzymes by selectively modifying specific amino acids. Such studies help elucidate enzyme mechanisms and interactions with substrates or inhibitors .
Case Studies and Research Findings
Propiedades
IUPAC Name |
2-hydroxybenzoyl bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKLFLJXQTVQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463697 |
Source


|
| Record name | 2-HYDROXY-BENZOYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151093-36-6 |
Source


|
| Record name | 2-HYDROXY-BENZOYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













